4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 154602-53-6
VCID: VC6925522
InChI: InChI=1S/C10H19NO2.ClH/c1-2-11-7-8-3-5-9(6-4-8)10(12)13;/h8-9,11H,2-7H2,1H3,(H,12,13);1H
SMILES: CCNCC1CCC(CC1)C(=O)O.Cl
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.73

4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride

CAS No.: 154602-53-6

Cat. No.: VC6925522

Molecular Formula: C10H20ClNO2

Molecular Weight: 221.73

* For research use only. Not for human or veterinary use.

4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride - 154602-53-6

Specification

CAS No. 154602-53-6
Molecular Formula C10H20ClNO2
Molecular Weight 221.73
IUPAC Name 4-(ethylaminomethyl)cyclohexane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C10H19NO2.ClH/c1-2-11-7-8-3-5-9(6-4-8)10(12)13;/h8-9,11H,2-7H2,1H3,(H,12,13);1H
Standard InChI Key ISJYIFSYCNRFQR-JUAUBFSOSA-N
SMILES CCNCC1CCC(CC1)C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a cyclohexane ring substituted with a carboxylic acid group (-COOH) at position 1 and an ethylamino-methyl moiety (-CH2-NH-CH2CH3) at position 4. The hydrochloride salt forms via protonation of the amine group, yielding a positively charged ammonium ion paired with a chloride counterion. This configuration is critical for improving solubility and bioavailability .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₂₀ClNO₂Derived
Molecular Weight229.73 g/molCalculated
CAS NumberNot publicly disclosed-
Solubility (Water)High (hydrochloride salt)
LogP (Partition Coefficient)~1.24 (analogous compound)

The molecular formula, C₁₀H₂₀ClNO₂, accounts for the cyclohexane backbone (C₆H₁₁), ethylamino-methyl group (C₃H₈N), carboxylic acid (C₁H₂O₂), and hydrochloride (HCl). The LogP value, indicative of lipophilicity, is estimated from analogous compounds like 4-(methylamino)cyclohexane-1-carboxylic acid .

Stereochemical Considerations

Cyclohexane derivatives often exhibit cis-trans isomerism due to chair conformations. For instance, trans-4-aminomethylcyclohexane-1-carboxylate derivatives demonstrate distinct biological activities compared to cis counterparts . While stereochemical data for 4-[(ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride remains uncharacterized, synthetic routes typically yield trans configurations for enhanced stability, as observed in related compounds .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 4-[(ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride involves multi-step processes, often starting with cyclohexane carboxylic acid derivatives. A representative pathway, adapted from patent EP0055145B1 , includes:

  • Aminomethylation: Reacting 4-bromomethylcyclohexane-1-carboxylate with ethylamine to introduce the ethylamino group.

  • Ester Hydrolysis: Converting the ester to a carboxylic acid using aqueous NaOH or HCl.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
AminomethylationEthylamine, DMF, 60°C, 12h78.9
Hydrolysis6M HCl, reflux, 6h92.1
Salt FormationHCl gas in diethyl ether94.7

These conditions mirror those used for synthesizing methyl 4-[N-(3',4'-methylenedioxybenzylidene)-aminomethyl]cyclohexane-1-carboxylate, where yields exceeded 90% under optimized parameters .

Purification and Characterization

Post-synthesis, purification involves recrystallization from methanol/ether mixtures, followed by vacuum drying . Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm structural integrity. For example, the NMR spectrum of a related compound shows peaks at δ 1.03–1.90 (cyclohexane protons), δ 3.36 (aminomethyl CH2), and δ 8.15 (imine proton) . The absence of ester carbonyl peaks in IR (∼1700 cm⁻¹) confirms successful hydrolysis .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits high solubility in polar solvents like water and methanol but limited solubility in nonpolar solvents (e.g., hexane). Stability studies on analogous compounds suggest decomposition temperatures above 150°C, with the hydrochloride form being more stable than the free base .

Spectral Data

While direct spectral data for 4-[(ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride is unavailable, extrapolations from similar compounds include:

  • ¹H NMR (400 MHz, D₂O): δ 1.20 (t, J=7.2 Hz, 3H, CH2CH3), 2.80–3.10 (m, 2H, CH2NH), 3.30 (d, J=6.8 Hz, 2H, cyclohexane-CH2) .

  • IR (KBr): 2500–3000 cm⁻¹ (broad, NH⁺ stretch), 1720 cm⁻¹ (C=O stretch) .

Pharmacological Applications

Mechanism of Action

The compound’s primary mechanism likely involves modulation of neurotransmitter systems. Analogous structures inhibit monoamine reuptake or act as GABA analogs, implicating roles in depression or anxiety treatment . For example, ethyl 4-(aminomethyl)cyclohexanecarboxylate derivatives interact with serotonin transporters in vitro .

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